tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group, a 2-oxocyclobutyl moiety, and an azetidine ring. It is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 2-Oxocyclobutyl Group: The 2-oxocyclobutyl group can be introduced through reactions with cyclobutanone derivatives.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug discovery and development.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a precursor in various chemical reactions, facilitating the formation of desired products. The pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
Comparison:
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Similar structure but with an oxoethyl group instead of an oxocyclobutyl group.
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Contains an ethoxy-oxoethylidene group, making it more reactive in certain cycloaddition reactions.
- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: Features a hydroxyethyl group, which can participate in different types of chemical reactions compared to the oxocyclobutyl group.
The uniqueness of tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate lies in its specific structural features, which impart distinct reactivity and applications in various fields of research.
Properties
IUPAC Name |
tert-butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8(7-13)9-4-5-10(9)14/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWFHNQBVDSXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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